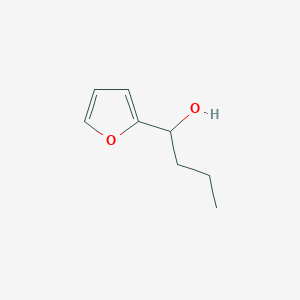

1-(2-Furyl)-1-butanol

Description

Contextualization within Furanic Alcohol Chemistry

Furanic alcohols are a class of organic compounds characterized by the presence of a furan (B31954) ring and a hydroxyl (-OH) group. This family of molecules is anchored by key platform chemicals like furfural (B47365) and its derivative furfuryl alcohol, which are readily produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. mdpi.comcsic.es Consequently, furanic chemistry is at the forefront of efforts to develop sustainable and renewable feedstocks for the chemical industry. csic.es

1-(2-Furyl)-1-butanol belongs to this class as a secondary alcohol. Unlike the primary alcohol, furfuryl alcohol, the hydroxyl group in this compound is attached to a carbon that is also bonded to the furan ring and a three-carbon alkyl chain (the butyl group). This structural feature is significant as it introduces a chiral center to the molecule.

The synthesis of this compound can be achieved through several established organic chemistry pathways, often leveraging the reactivity of furfural. One common method is the Grignard reaction, where a butylmagnesium halide is reacted with 2-furfural. prepchem.com An alternative route involves the catalytic reduction or hydrogenation of the corresponding ketone, 1-(furan-2-yl)butan-1-one. These synthetic strategies allow for the targeted construction of the furanic alcohol framework.

Table 1: Comparison of Synthetic Methods for this compound and Analogues

| Method | Starting Materials | Key Reagents/Catalysts | General Conditions | Advantages |

|---|---|---|---|---|

| Grignard Reaction | 2-Furfural, Butyl Halide | Magnesium (Mg), Anhydrous Ether (e.g., THF) | Low temperature (e.g., 0°C), followed by aqueous workup. prepchem.com | Well-established, good yields, direct C-C bond formation. prepchem.com |

| Catalytic Hydrogenation | 1-(Furan-2-yl)butan-1-one | Metal catalysts (e.g., Pd/C, Raney Nickel, Ru/C). mdpi.com | Controlled temperature and hydrogen pressure. | High conversion, potential for stereoselectivity. |

| Biocatalytic Asymmetric Reduction | 1-(Furan-2-yl)butan-1-one | Microbial or enzymatic catalysts (e.g., Lactobacillus paracasei). | Aqueous medium, ambient temperature. | High enantioselectivity, environmentally benign ("green") conditions. |

Significance as a Versatile Chiral Building Block in Organic Synthesis

The most critical aspect of this compound in contemporary research is its role as a chiral building block. The carbon atom attached to the hydroxyl group is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-(2-Furyl)-1-butanol and (S)-1-(2-Furyl)-1-butanol.

In fields such as pharmaceutical development and fine chemical synthesis, controlling molecular chirality is paramount, as different enantiomers of a molecule can have vastly different biological activities. Chiral furan derivatives are recognized as valuable synthons for creating optically active structures. acs.org Therefore, the ability to produce enantiomerically pure or enriched forms of this compound is of high synthetic value.

Chemoenzymatic methods are particularly powerful for achieving this. acs.orgrsc.org The asymmetric bioreduction of the prochiral ketone, 1-(furan-2-yl)butan-1-one, using specific enzymes or whole-cell biocatalysts can yield one enantiomer of the alcohol with high selectivity. This approach is a cornerstone of green chemistry, offering high enantiomeric excess under mild reaction conditions. diva-portal.org

Once obtained in a specific chiral form, this compound serves as a versatile intermediate. The furan ring can undergo various transformations, such as Diels-Alder reactions or oxidative ring-opening, while the hydroxyl group can be used for further functionalization, all while retaining the crucial stereochemical information at the carbinol center. This makes it a valuable precursor for the asymmetric synthesis of complex natural products and pharmacologically active molecules. acs.orgresearchgate.net

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4208-62-2 chemicalbook.com |

| Molecular Formula | C₈H₁₂O₂ chemicalbook.com |

| Molecular Weight | 140.18 g/mol chemicalbook.com |

| Class | Secondary Alcohol, Furan Derivative |

Compound Reference Table

Structure

2D Structure

Propriétés

IUPAC Name |

1-(furan-2-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7,9H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQMAUXIXMFXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398981 | |

| Record name | 1-(2-Furyl)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-62-2 | |

| Record name | 1-(2-Furyl)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Furyl 1 Butanol

Established Synthetic Routes from Furanic Precursors

Traditional synthesis of 1-(2-Furyl)-1-butanol relies on well-established organic reactions utilizing readily available furan-based starting materials. These methods are valued for their reliability and scalability, primarily producing the compound as a racemic mixture.

Multi-Step Approaches from Furan (B31954) Derivatives

Multi-step synthetic sequences offer a versatile, albeit less direct, route to this compound. A common strategy involves the acylation of furan to introduce the required carbon skeleton, followed by subsequent functional group manipulations. For instance, a Friedel-Crafts acylation of furan with butyryl chloride or butanoic anhydride (B1165640) can yield 1-(2-furyl)-1-butanone. nist.gov This ketone intermediate is then reduced to the target secondary alcohol using standard reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation.

Carbon-Carbon Bond Forming Reactions: Grignard and Related Nucleophilic Additions to Furfural (B47365) and its Derivatives

The most direct and widely employed method for synthesizing racemic this compound is the nucleophilic addition of an organometallic reagent to the aldehyde group of furfural. csic.esmdpi.comsemanticscholar.org The Grignard reaction is a classic and highly effective example of this approach.

In this reaction, a propyl Grignard reagent, such as propylmagnesium bromide, is prepared and subsequently reacted with furfural in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. google.com The nucleophilic propyl group attacks the electrophilic carbonyl carbon of furfural, forming a magnesium alkoxide intermediate. An acidic workup then protonates the alkoxide to yield the final product, this compound. google.com This method is known for its high yields and operational simplicity, though it requires strict anhydrous conditions to prevent the decomposition of the highly reactive Grignard reagent. google.com

| Reactant 1 | Reactant 2 | Key Conditions | Product | Typical Yield |

|---|---|---|---|---|

| Furfural | Propylmagnesium Bromide | Anhydrous THF or Diethyl Ether, Low Temperature | This compound (racemic) | >80% |

Advanced Synthetic Approaches for Enantioselective Production

The demand for enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries, has driven the development of advanced synthetic methods for producing specific stereoisomers of this compound. These approaches focus on creating the chiral center at the C-1 position with high fidelity.

Chemoenzymatic Transformations and Biocatalysis

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. nih.gov Two primary chemoenzymatic strategies are employed for producing enantiopure this compound: asymmetric reduction and enzymatic kinetic resolution.

Asymmetric Reduction: This method involves the stereoselective reduction of the prochiral ketone, 1-(2-furyl)-1-butanone. nist.gov Whole-cell biocatalysts, such as strains of Lactobacillus paracasei or white-rot fungi like Dichomitus albidofuscus, as well as isolated alcohol dehydrogenases (ADHs), can reduce the ketone to either the (R)- or (S)-alcohol with high conversion rates and excellent enantioselectivity. nih.gov The choice of microbial strain or enzyme dictates which enantiomer is produced.

Enzymatic Kinetic Resolution: This technique starts with racemic this compound. An enzyme, typically a lipase (B570770) such as Candida antarctica Lipase B (CALB), is used to selectively acylate one of the enantiomers in the presence of an acyl donor like vinyl butanoate. researchgate.netresearchgate.net This results in a mixture of one enantiomer as an ester and the other, unreacted enantiomer as an alcohol. researchgate.net These can then be separated, providing access to both enantiomers with very high enantiomeric excess (ee). researchgate.netresearchgate.net

| Strategy | Substrate | Biocatalyst Example | Product(s) | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Reduction | 1-(2-Furyl)-1-butanone | Lactobacillus paracasei BD101 | (S)- or (R)-1-(2-Furyl)-1-butanol | High |

| Kinetic Resolution | (±)-1-(2-Furyl)-1-butanol | Candida antarctica Lipase B (CALB) | (R)-alcohol and (S)-ester | >90% |

Stereoselective Catalysis and Chiral Induction in C-C Bond Formation

Beyond enzymes, synthetic chiral catalysts provide a robust platform for the asymmetric synthesis of this compound. ru.nlunivpancasila.ac.id These methods primarily rely on the asymmetric hydrogenation of 1-(2-furyl)-1-butanone or the asymmetric addition of nucleophiles to furfural.

Asymmetric Hydrogenation: Transition metal catalysts featuring chiral ligands are highly effective for the enantioselective reduction of ketones. researchgate.net For instance, ruthenium complexes with chiral diphosphine ligands (e.g., BINAP) and chiral diamines, known as Noyori-type catalysts, can hydrogenate 1-(2-furyl)-1-butanone to the corresponding chiral alcohol with excellent enantioselectivity. researchgate.net This method is versatile and tolerates a wide range of functional groups. researchgate.net

Chiral Induction in C-C Bond Formation: This approach modifies the standard Grignard-type reaction by incorporating a chiral auxiliary or catalyst. wiley-vch.de For example, the addition of organozinc reagents (e.g., diethylzinc, which can be extended to dipropylzinc) to furfural can be rendered highly enantioselective by the presence of a catalytic amount of a chiral amino alcohol. These catalysts coordinate to the organometallic reagent, creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde, leading to the preferential formation of one enantiomer of this compound.

Chemical Transformations and Reactivity of 1 2 Furyl 1 Butanol

Oxidative Transformations: Formation of Carbonyl Compounds and Other Oxygenated Derivatives

The secondary alcohol group of 1-(2-furyl)-1-butanol can be oxidized to yield the corresponding ketone, 1-(2-furyl)-1-butanone. libretexts.org Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed for this transformation. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and another from the carbon atom to which it is attached, forming a carbonyl group. savemyexams.com

Under more forceful oxidation conditions, the furan (B31954) ring itself can undergo oxidative cleavage. csic.es This can lead to the formation of various dicarboxylic acids or their derivatives, depending on the specific reagents and reaction conditions used. The electron-rich nature of the furan ring makes it susceptible to attack by strong oxidizing agents.

Furthermore, enzymatic oxidation presents a greener alternative for the transformation of this compound. For instance, the use of enzymes like glucose oxidase in conjunction with chloroperoxidase can lead to the formation of complex pyranones through a rearrangement of the furylcarbinol structure.

The following table summarizes the key oxidative transformations of this compound:

| Reagent/Condition | Product | Type of Transformation |

| Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | 1-(2-Furyl)-1-butanone | Oxidation of secondary alcohol |

| Strong oxidizing agents | Dicarboxylic acid derivatives | Oxidative cleavage of the furan ring |

| Glucose oxidase, Chloroperoxidase | Complex pyranones | Enzymatic oxidation and rearrangement |

Derivatization Strategies: Esterification and Etherification for Synthetic Intermediates

The hydroxyl group of this compound readily undergoes esterification and etherification, providing access to a wide range of synthetic intermediates.

Esterification: The reaction of this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst yields the corresponding esters. This reaction is a classic example of nucleophilic acyl substitution. For instance, reaction with acetic anhydride (B1165640) would produce 1-(2-furyl)-1-butyl acetate. These ester derivatives are often valuable as flavor and fragrance compounds or as intermediates in pharmaceutical synthesis.

Etherification: The formation of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a common approach. Alternatively, acid-catalyzed dehydration of two molecules of the alcohol or reaction with another alcohol can lead to ether formation, though this can sometimes be complicated by competing elimination reactions. Iron(III) has been shown to catalyze the etherification of similar benzoin (B196080) derivatives with alcohols. sorbonne-universite.fr For example, reacting this compound with butanol in the presence of an iron(III) catalyst could yield 1-butoxy-1-(2-furyl)butane. sorbonne-universite.fr

The table below outlines common derivatization strategies for this compound:

| Reaction Type | Reagents | Product Class |

| Esterification | Carboxylic acid (or derivative), Acid catalyst | Esters |

| Etherification | Alkyl halide (via alkoxide), Another alcohol (acid-catalyzed) | Ethers |

Cyclization and Rearrangement Reactions Involving the Furan Nucleus or Hydroxyl Group

The structure of this compound, a 2-furylcarbinol, makes it a prime substrate for acid-catalyzed rearrangement reactions, most notably the Piancatelli rearrangement. wikipedia.org This reaction transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.org The mechanism is believed to involve a 4-π electrocyclization, similar to the Nazarov cyclization. wikipedia.org The reaction is initiated by the protonation of the hydroxyl group, followed by dehydration to form a carbocation. This intermediate then undergoes a cascade of events including ring opening of the furan and subsequent electrocyclic ring closure to form the cyclopentenone ring system. wikipedia.orgresearchgate.net The Piancatelli rearrangement is a powerful tool in the synthesis of natural products, including prostaglandins. nih.gov

In addition to the Piancatelli rearrangement, other cyclization reactions are possible. For instance, intramolecular reactions involving the hydroxyl group and a suitable functional group on the butyl chain can lead to the formation of various heterocyclic systems. The furan ring itself can also participate in cycloaddition reactions, although the aromatic character of the ring makes these less common than for simple alkenes.

The following table highlights key cyclization and rearrangement reactions:

| Reaction Name | Conditions | Product Type | Significance |

| Piancatelli Rearrangement | Acid-catalyzed (e.g., aqueous acid, Lewis acids) | 4-Hydroxycyclopentenone derivatives | Synthesis of natural products like prostaglandins |

| Intramolecular Cyclization | Dependent on side-chain functionality | Various heterocyclic compounds | Access to diverse chemical scaffolds |

Reductive Conversions of Associated Functionalities or the Furan Ring

The reduction of this compound can target either the hydroxyl group or the furan ring, depending on the reducing agent and reaction conditions.

Reduction of the Hydroxyl Group: The secondary alcohol can be reduced to a methylene (B1212753) group, yielding 1-(2-furyl)butane. This transformation can be achieved through various methods, such as conversion of the alcohol to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Hydrogenation of the Furan Ring: The furan ring can be hydrogenated to a tetrahydrofuran (B95107) ring. patsnap.com This reaction typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, and a source of hydrogen gas. The product of this reaction would be 1-(tetrahydrofuran-2-yl)-1-butanol. This transformation is significant as it converts an aromatic heterocycle into a saturated one, which can have different chemical and physical properties.

Under more forcing conditions, hydrogenolysis of the furan ring can occur, leading to the formation of open-chain diols. For example, complete reduction and ring opening could potentially yield octane-1,4-diol or other isomeric diols.

The table below summarizes the reductive conversions of this compound:

| Reagent/Condition | Target Functionality | Product |

| LiAlH₄ (on tosylate) | Hydroxyl group | 1-(2-Furyl)butane |

| H₂/Pd/C, Raney Nickel | Furan ring | 1-(Tetrahydrofuran-2-yl)-1-butanol |

| Stronger reducing conditions | Furan ring (hydrogenolysis) | Open-chain diols (e.g., octane-1,4-diol) |

Mechanistic Investigations of Reactions Involving 1 2 Furyl 1 Butanol

Elucidation of Reaction Pathways and Intermediate Species

The reactions of 1-(2-furyl)-1-butanol and related furyl alcohols are characterized by several potential pathways, including hydrogenation, hydrogenolysis, and rearrangement reactions. The specific pathway is often dictated by the catalyst and reaction conditions employed.

One of the key reactions is the acid-catalyzed conversion of furfuryl alcohols. In the presence of an acid catalyst and an alcohol solvent like ethanol (B145695), furfuryl alcohol can be converted to ethyl levulinate. nih.gov The reaction proceeds through several key intermediates. Initially, the furfuryl alcohol can undergo dehydration to form a carbocation intermediate. This can then react with ethanol to form an alkoxymethylfuran, which has been identified as a crucial intermediate in the formation of alkyl levulinates. nih.gov Subsequent steps involve ring-opening and further reactions with the alcohol to yield the final product.

In the context of hydrodeoxygenation on metal surfaces, the reaction of furfural (B47365) to furfuryl alcohol is a critical step. On a CuNiCu(111) bimetallic catalyst, the formation of furfuryl alcohol from furfural involves two main steps. acs.org The first is the hydrogenation of the carbonyl carbon to form an alkoxyl intermediate (F–CH₂O). acs.org The second, and rate-controlling, step is the addition of another hydrogen atom to the oxygen of the alkoxyl group to yield furfuryl alcohol. acs.org

The Achmatowicz rearrangement is another significant reaction pathway for furyl alcohols, converting them into pyranones. researchgate.net This oxidative rearrangement can be catalyzed by various metals. Mechanistic studies suggest that the reaction proceeds through the formation of an intermediate that involves the coordination of the alcohol to the metal center. researchgate.net

The table below summarizes key intermediates identified in various reactions involving furyl alcohols.

| Reaction | Key Intermediate Species | Catalyst/Conditions |

| Acid-catalyzed conversion to ethyl levulinate | Carbocation, Alkoxymethylfuran | Acid catalyst, Ethanol |

| Hydrodeoxygenation to furfuryl alcohol | Alkoxyl intermediate (F–CH₂O) | CuNiCu(111) bimetallic catalyst |

| Achmatowicz rearrangement | Metal-coordinated alcohol complex | Vanadium-based catalysts |

Kinetic Studies of Key Transformation Steps

Kinetic studies are crucial for understanding the rates of different reaction steps and identifying the rate-determining step (RDS). In the acid-catalyzed conversion of furfuryl alcohol to ethyl levulinate, kinetic analysis reveals the influence of various parameters. For instance, the addition of water to the ethanol solvent can decrease the yield of ethyl levulinate due to the competitive formation of levulinic acid. nih.gov

In the hydrogenation of furfural to furfuryl alcohol, the nature of the metal catalyst significantly impacts the kinetics. On weak-binding metals like gold, the activation of H₂ can be the rate-determining step. chemrxiv.org In contrast, on strong-binding metals, the desorption of the product, furfuryl alcohol, can be rate-limiting. chemrxiv.org Microkinetic modeling based on density functional theory (DFT) calculations helps in elucidating these trends. chemrxiv.org

The following table presents a summary of kinetic findings for related reactions.

| Reaction | Rate-Determining Step | Kinetic Model | Key Findings |

| Furfural Hydrogenation | H₂ activation (on weak-binding metals) or Product desorption (on strong-binding metals) | Microkinetic modeling | The identity of the metal catalyst dictates the RDS. chemrxiv.org |

| 1-Butanol (B46404) Dehydration | Surface reaction between two adsorbed 1-butanol molecules | Langmuir-Hinshelwood-Hougen-Watson (LHHW) | The LHHW model provides a good fit for the experimental data. ub.edu |

| Furfuryl Alcohol to Ethyl Levulinate | Hydrogen shift | DFT Calculations | The hydrogen shift in ethanol has a lower activation barrier than in water. nih.gov |

Analysis of Catalytic Mechanisms and Transition States in Furyl Alcohol Reactions

The analysis of catalytic mechanisms often involves computational methods like DFT to map out the potential energy surface and identify transition states. In the hydrodeoxygenation of furfural on a Cu(111) surface, the formation of furfuryl alcohol is kinetically preferred over the decarbonylation to furan (B31954), as the energy barrier for hydrogenation is lower. csic.es

For the catalytic transfer hydrogenation (CTH) of furfural to furfuryl alcohol using a single-atom iron catalyst, isotopic labeling experiments have demonstrated an intermolecular hydride transfer mechanism, consistent with the classic Meerwein-Ponndorf-Verley (MPV) reaction. nih.gov First-principles simulations revealed that the flexibility of the active iron center is crucial for bringing the reactants together and facilitating the reaction. nih.gov

In the acid-catalyzed conversion of furfuryl alcohol, theoretical calculations have shown that the formation of an intermediate species through the addition of an ethanol molecule is an exothermic process. nih.gov The transition state for the subsequent hydrogen shift has a significant free energy barrier. nih.gov

The study of transition states in the electroreduction of furfural on copper surfaces has shown that the second proton-coupled electron transfer (PCET) step is rate- and selectivity-determining for the formation of both furfuryl alcohol and 2-methyl furan at moderate overpotentials. rsc.org

The table below outlines key aspects of catalytic mechanisms for reactions involving furyl alcohols.

| Reaction | Catalyst Type | Proposed Mechanism | Transition State Insights |

| Furfural Hydrodeoxygenation | Cu(111) | Hydrogenation is kinetically favored over decarbonylation. csic.es | The energy barrier for hydrogenation is lower than for decarbonylation. csic.es |

| Catalytic Transfer Hydrogenation of Furfural | Single-atom Iron | Intermolecular hydride transfer (MPV mechanism). nih.gov | Flexibility of the Fe(II)-plN3 active center is critical. nih.gov |

| Furfural Electroreduction | Copper | Proton-coupled electron transfer (PCET) steps. rsc.org | The second PCET step is rate-determining for product selectivity. rsc.org |

| Acid-Catalyzed Conversion of Furfuryl Alcohol | Acid catalyst | Formation of an alkoxymethylfuran intermediate. nih.gov | A significant free energy barrier exists for the hydrogen shift transition state. nih.gov |

Catalytic Applications and Roles in Complex Reaction Systems

Utilization in Transition Metal-Catalyzed Organic Reactions

The direct utilization of 1-(2-furyl)-1-butanol as a ligand or substrate in transition metal-catalyzed organic reactions is not extensively documented in publicly available research. However, the furan (B31954) moiety within the molecule is a key structural element that can be synthesized and modified through various transition metal-catalyzed processes. These reactions are fundamental to the synthesis of a wide array of furan-containing compounds.

Transition metals such as palladium and gold are instrumental in catalyzing the formation of the furan ring from various precursors. nih.govarkat-usa.org For instance, the cycloisomerization of allenyl ketones and skipped propargylic ketones are prominent methods for constructing the furan core. nih.gov Palladium-catalyzed reactions, in particular, have been shown to be effective in the synthesis of substituted furans. nih.gov While these reactions produce the core furan structure, the direct involvement of this compound in these specific catalytic cycles as a reactant or modifying agent is not a common focus in the reviewed literature.

The field of transition metal-catalyzed organic electrochemistry is a rapidly advancing area, offering novel ways to control reaction activity and selectivity. rsc.org These methods are applied to a range of organic transformations, but specific examples involving this compound are not prominent. The development of new transition metal-catalyzed reactions is a continuous effort in organic synthesis, aiming for more efficient and atom-economical transformations to build complex molecules, including various heterocyclic compounds. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Furan Derivatives

| Reaction Type | Catalyst/Reagents | Precursor | Product | Reference |

| Cycloisomerization | Ag(I) or Rh(I) | Allenyl ketones | Alkyl-substituted furans | nih.gov |

| Carbonylative Homo-dimerization | Pd(II) / CO | Allenyl ketones | Bis(3-furyl)ketones | nih.gov |

| Cycloisomerization | Pd(II) | Skipped propargylic ketone | Substituted furan | nih.gov |

| Cross-Coupling Cyclization | Palladium catalyst | Allenyl ketones and p-iodoanisole | Tetrasubstituted furan | arkat-usa.org |

| Cascade Cyclization | Gold catalyst | Enones | Highly substituted furans | arkat-usa.org |

Role as a Substrate or Product in Biomass Valorization Processes

The transformation of biomass into valuable chemicals, known as biomass valorization, is a cornerstone of sustainable chemistry, with furfural (B47365) being a key platform molecule derived from lignocellulosic biomass. csic.escsic.esmdpi.com this compound emerges as a significant product in the catalytic upgrading of furfural, positioning it as a molecule of interest in the production of biofuels and bio-additives. csic.esdtu.dk

The synthesis of this compound from furfural typically involves a multi-step catalytic process. One major pathway is the aldol (B89426) condensation of furfural with butanal, which forms a larger carbon skeleton, followed by hydrogenation of the resulting intermediate to yield this compound. This process allows for the production of a larger molecule with properties suitable for a fuel additive.

Another significant route is through catalytic transfer hydrogenation (CTH), where an alcohol, such as 2-propanol or butanol itself, serves as a hydrogen donor. acs.orgnih.gov This method avoids the need for high-pressure hydrogen gas, making the process potentially safer and more economical. researchgate.net For instance, zirconium-based catalysts have been shown to be effective in the CTH of furfural to furfuryl alcohol, a precursor which can be further processed. acs.orgnih.gov The use of butanol as a hydrogen donor and solvent can lead to the formation of furfuryl butyl ether and other related products. dtu.dkresearchgate.net

Research has explored various catalysts to optimize the conversion of furfural and the selectivity towards desired products like this compound. For example, bifunctional catalysts with both acidic and metallic sites are often employed to facilitate the sequence of condensation and hydrogenation reactions.

Table 2: Catalytic Systems for the Production of Furfural Derivatives

| Catalyst System | Reactants | Key Products | Reaction Type | Reference |

| Zr(OH)₄ | Furfural, 2-Propanol | Furfuryl alcohol | Catalytic Transfer Hydrogenation | acs.org |

| Sn,Al-containing zeolite beta | Furfural, 1-Butanol (B46404) | Furfuryl alcohol, Furfuryl ethers | MPV, Etherification | researchgate.net |

| Aluminum phosphates (APO-5s) | Furfural, Ethylene glycol | Furfuryl acetals | Acetalization | dtu.dk |

| Cu-based catalysts | Furfural, H₂ | Furfuryl alcohol | Gas-phase Hydrogenation | csic.es |

| Nb-based catalysts | Furfural, 2-Propanol/2-Butanol | Furfuryl alcohol, Isopropyl furfuryl ether | Hydrogenation, Etherification | mdpi.com |

Computational and Theoretical Studies of 1 2 Furyl 1 Butanol and Its Reactions

Density Functional Theory (DFT) Applications for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used tool in chemistry for predicting molecular properties and reaction pathways. durham.ac.uk DFT calculations for 1-(2-Furyl)-1-butanol would focus on its electronic characteristics and the energy changes that occur during chemical reactions.

The electronic structure of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. mdpi.com For a molecule like this compound, the furan (B31954) ring, with its π-electron system, and the hydroxyl group are expected to be key contributors to these frontier orbitals. mdpi.comnih.gov

DFT is also employed to map out the potential energy surface of a reaction, allowing for the calculation of reaction energetics. This includes determining the energies of reactants, products, and transition states. The difference in energy between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate. For this compound, DFT could be used to study various reactions, such as the acid-catalyzed dehydration of the alcohol to form an alkene or its oxidation to a ketone. semanticscholar.orgscienceready.com.au By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. rsc.orgresearchgate.net For instance, in the oxidation of ethanol (B145695), DFT has been used to compare reaction barriers and determine the most likely C-H bonds to be attacked by an oxidizing agent. semanticscholar.org

Below is a hypothetical data table illustrating the type of information that could be obtained from DFT calculations on this compound.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely centered on the furan ring. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and electronic transitions. |

| Activation Energy (Dehydration) | 25 kcal/mol | Energy barrier for the elimination of water to form an alkene. |

| Activation Energy (Oxidation) | 18 kcal/mol | Energy barrier for the conversion of the alcohol to a ketone. |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. scirp.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and intermolecular interactions of molecules like this compound in a condensed phase. mdpi.comacs.org

Conformational analysis of this compound would involve studying the rotation around its single bonds, particularly the C-C and C-O bonds of the butanol chain and the bond connecting the furan ring to the butanol moiety. The flexibility of the butyl chain allows the molecule to adopt various conformations, such as gauche and trans arrangements. researchgate.net MD simulations can predict the relative populations of these conformers at a given temperature, providing insight into the molecule's average shape and flexibility. olemiss.edu The presence of the furan ring may introduce specific conformational preferences due to steric hindrance or electronic interactions. researchgate.net

MD simulations are also exceptionally well-suited for studying intermolecular interactions, especially hydrogen bonding, which is a dominant force in systems containing alcohols. nih.gov For this compound, hydrogen bonds can form between the hydroxyl group of one molecule and the hydroxyl group or the furan oxygen of another. mdpi.com By analyzing radial distribution functions (RDFs) from the simulation, it is possible to determine the average distances and coordination numbers between different atoms, providing a quantitative description of the liquid structure. mdpi.comnih.gov For example, a sharp peak in the O-H...O RDF at around 2.8 Å would be indicative of strong hydrogen bonding between the alcohol groups. mdpi.com These simulations can reveal how this compound molecules arrange themselves in the pure liquid or in solution, and how they interact with solvent molecules. acs.org

The following is a hypothetical data table representing potential findings from an MD simulation of liquid this compound.

| Simulation Observable | Hypothetical Finding | Interpretation |

| Dihedral Angle (C-C-C-C) | 65% trans, 35% gauche | The extended trans conformation is slightly favored for the butyl chain. |

| O-H...O H-bond distance (RDF peak) | 2.75 Å | Strong intermolecular hydrogen bonding between hydroxyl groups. |

| O-H...O(furan) H-bond distance (RDF peak) | 3.1 Å | Weaker hydrogen bonding interaction involving the furan oxygen. |

| Average H-bonds per molecule | 1.8 | Indicates the extent of the hydrogen-bonded network in the liquid. |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Advanced Reaction Pathway Modeling and Prediction of Selectivity

Computational modeling of reaction pathways is a powerful tool for understanding and predicting the outcomes of chemical reactions. For this compound, this involves using quantum chemical methods to explore potential transformations and identify the factors that control selectivity. scispace.com By calculating the energetics of various competing pathways, researchers can predict which products are most likely to form under specific conditions. researchgate.net

One important reaction for alcohols is dehydration. scienceready.com.au In the case of this compound, which is a secondary alcohol, the elimination of water could potentially lead to the formation of different alkene isomers. Computational modeling can be used to calculate the activation energies for the formation of each of these isomers. The pathway with the lowest activation energy will be the kinetically favored one, and its product will be the major product. This type of analysis can predict whether the reaction will follow Zaitsev's rule, which states that the more substituted alkene is the major product. scienceready.com.au

Another common reaction is the oxidation of the alcohol group. rsc.org For a secondary alcohol like this compound, oxidation would yield a ketone, namely 1-(2-furyl)butan-1-one. However, other reactions involving the furan ring might also be possible, such as ring-opening or substitution reactions, depending on the reagents and conditions. researchgate.net Computational modeling can help to assess the feasibility of these competing pathways. By comparing the calculated energy barriers, one can predict the selectivity of the reaction. For example, studies on the reactions of furan and its derivatives often reveal a competition between different modes of cycloaddition or other transformations, the outcome of which can be rationalized by computational analysis. rsc.orgpku.edu.cn Machine learning models, sometimes incorporating quantum mechanical descriptors, are also emerging as a method to predict reaction selectivity with high accuracy. nih.gov

A hypothetical data table summarizing the predicted selectivity for reactions of this compound is presented below.

| Reaction Type | Potential Product(s) | Calculated Activation Energy (Hypothetical) | Predicted Major Product |

| Dehydration | 1-(Furan-2-yl)but-1-ene | 25 kcal/mol | 1-(Furan-2-yl)but-1-ene |

| 1-(Furan-2-yl)but-2-ene | 28 kcal/mol | ||

| Oxidation | 1-(Furan-2-yl)butan-1-one | 18 kcal/mol | 1-(Furan-2-yl)butan-1-one |

| Furan ring-opening products | >40 kcal/mol |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Advanced Characterization Methodologies in Academic Research on 1 2 Furyl 1 Butanol

Sophisticated Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Modern spectroscopic methods provide in-depth information about the molecular structure, connectivity, and electronic environment of 1-(2-Furyl)-1-butanol. These techniques are indispensable for confirming its synthesis and for probing the mechanisms of reactions in which it participates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR pulse sequences are pivotal for the complete assignment of proton (¹H) and carbon (¹³C) signals, which can be complex due to the molecule's asymmetry. While a standard 1D ¹H NMR spectrum provides initial information, techniques like 2D Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, for instance, confirming the connectivity within the butyl chain and the coupling between the carbinol proton and the adjacent methylene (B1212753) protons. mdpi.comthermofisher.com Heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments are employed to correlate proton and carbon signals, definitively assigning the carbons of the furan (B31954) ring and the butyl chain. For reaction monitoring, time-resolved NMR spectroscopy can track the disappearance of reactant signals and the appearance of product signals, offering kinetic and mechanistic insights. youtube.com

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, it distinguishes the target compound from isomers or isobaric impurities. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways for this compound under electron ionization (EI) are expected to include:

Alpha-cleavage: Fission of the C1-C2 bond of the butyl group, leading to the loss of a propyl radical (•C₃H₇) to form a resonance-stabilized furfuryl oxonium ion. libretexts.org

Dehydration: The loss of a water molecule (H₂O), a common fragmentation for alcohols, resulting in a radical cation with a mass-to-charge ratio (m/z) of 122. libretexts.orgwhitman.edu

Furan ring fragmentation: Cleavage of the furan ring itself can lead to characteristic fragment ions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5' (Furan) | ~7.35 | dd | J = 1.8, 0.8 |

| H-3' (Furan) | ~6.30 | dd | J = 3.2, 0.8 |

| H-4' (Furan) | ~6.20 | dd | J = 3.2, 1.8 |

| H-1 (CH-OH) | ~4.60 | t | J = 6.6 |

| H-2 (CH₂) | ~1.80-1.70 | m | - |

| H-3 (CH₂) | ~1.45-1.30 | m | - |

| H-4 (CH₃) | ~0.90 | t | J = 7.4 |

| OH | Variable | s (broad) | - |

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and can be used to study reaction mechanisms. youtube.comyoutube.comyoutube.com The IR spectrum of this compound is characterized by a broad absorption band in the region of 3600-3200 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. youtube.com The C-O stretching vibration appears in the 1200-1000 cm⁻¹ region. Vibrations associated with the furan ring, including C-H stretching (around 3100 cm⁻¹), C=C stretching (around 1600-1500 cm⁻¹), and ring breathing modes, provide a characteristic "fingerprint" for the furan moiety. researchgate.net In mechanistic studies, changes in the position or intensity of these bands can indicate interactions such as hydrogen bonding or coordination to a catalyst. libretexts.orgmdpi.com

Table 2: Expected High-Resolution Mass Spectrometry Fragmentation for this compound (C₈H₁₂O₂)

| Fragment Ion | Proposed Structure | Exact Mass |

| [M]+• | C₈H₁₂O₂+• | 140.0837 |

| [M-H₂O]+• | C₈H₁₀O+• | 122.0732 |

| [M-C₃H₇]+ | C₅H₅O₂⁺ | 97.0289 |

| [C₄H₃O-CHOH]+ | C₅H₅O₂⁺ | 97.0289 |

| [C₄H₃O]+ | C₄H₃O⁺ | 67.0184 |

Advanced Chromatographic Methods for Separation, Purity Assessment, and Chiral Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and, crucially, for separating its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for reaction profiling in the synthesis of this compound and other furan derivatives. mdpi.comresearchgate.netnih.govnih.gov The method's high separation efficiency (GC) combined with its sensitive and specific detection (MS) allows for the identification of reactants, intermediates, products, and byproducts in a complex reaction mixture. By taking aliquots from a reaction over time, GC-MS can be used to monitor the conversion of starting materials and the formation of the desired alcohol, thus helping to optimize reaction conditions such as temperature, time, and catalyst loading. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC): Since this compound is a chiral molecule, existing as a pair of enantiomers, chiral HPLC is the definitive method for its chiral analysis. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly employed for the separation of chiral alcohols. nih.govsigmaaldrich.com By separating the enantiomers, chiral HPLC allows for the determination of the enantiomeric excess (e.e.), a critical parameter for any asymmetric synthesis of this compound. rsc.org The development of a robust chiral HPLC method is essential for evaluating the effectiveness of chiral catalysts and reaction conditions.

Applications As a Strategic Building Block in Complex Organic Synthesis

Precursor in the Total Synthesis of Natural Products and Bioactive Molecules

The furan (B31954) moiety is a common structural feature in a wide array of natural products and bioactive molecules, making furan-containing alcohols valuable starting materials in their total synthesis. While direct examples of the use of 1-(2-Furyl)-1-butanol as a precursor in total synthesis are not readily found in prominent literature, the closely related furfuryl alcohol and its derivatives are frequently employed. These compounds serve as versatile synthons, with the furan ring acting as a latent diene in Diels-Alder reactions or being susceptible to oxidative transformations to form new heterocyclic systems.

For instance, the synthesis of complex natural products often involves the transformation of a furan ring into a more elaborate core structure. The Achmatowicz reaction, a well-established method, converts furfuryl alcohols into dihydropyranones, which are key intermediates in the synthesis of numerous natural products and pharmaceuticals. nih.gov This reaction highlights the potential of furyl carbinols, like this compound, to serve as precursors to valuable chiral building blocks. The butyl substituent in this compound could offer unique stereochemical control or be further functionalized during a synthetic sequence.

The following table outlines natural products that contain a furan or a derived heterocyclic core, illustrating the importance of furan-containing precursors in their synthesis.

| Natural Product Family | Core Heterocyclic Structure | Potential Synthetic Precursor |

| Furanocembranoids | Furan-fused macrocycle | Substituted Furfuryl Alcohol |

| Nor-furanocembranoids | Furan-derived polycycle | Chiral Furyl Carbinol |

| Various Alkaloids | Furan-containing scaffolds | Functionalized Furan |

Intermediate in the Construction of Diverse Heterocyclic Systems (e.g., furan-fused compounds, pyran derivatives)

The furan ring of this compound is a versatile platform for the construction of a variety of other heterocyclic systems. The inherent reactivity of the furan nucleus allows for its participation in various cycloaddition and rearrangement reactions to generate more complex fused and spirocyclic structures.

Furan-Fused Compounds:

The synthesis of furan-fused heterocycles can be achieved through various strategies starting from functionalized furans. While specific examples commencing from this compound are scarce, general methodologies for the synthesis of furan-fused systems often involve the elaboration of substituents on the furan ring, followed by an intramolecular cyclization. The butanol side chain of this compound could be modified to incorporate a reactive group that could then participate in a cyclization reaction with the furan ring.

Pyran Derivatives:

A significant application of furfuryl alcohols is their conversion to pyran derivatives. The Achmatowicz reaction, as mentioned earlier, is a powerful tool for the oxidative rearrangement of furfuryl alcohols to 6-hydroxy-2H-pyran-3(6H)-ones. nih.gov This transformation is particularly valuable as it generates a chiral center and a highly functionalized pyran ring that can be further elaborated into a wide range of other molecules, including sugars and other complex natural products. nih.gov An electrocatalytic version of the Achmatowicz reaction has been developed for the synthesis of hydropyranones from biomass-derived furfuryl alcohols, highlighting the ongoing interest in this transformation. nih.gov

The general transformation of a furfuryl alcohol to a pyran derivative via the Achmatowicz reaction is depicted below:

General Scheme of the Achmatowicz Reaction

While this reaction is typically demonstrated with simpler furfuryl alcohols, the principles can be extended to more substituted derivatives like this compound, where the butyl group would be retained on the resulting pyranone, offering a route to more complex pyran structures.

Exploration as a Chiral Auxiliary or Ligand Component in Asymmetric Catalysis

The chiral nature of this compound, which can exist as (R) and (S) enantiomers, suggests its potential application in asymmetric synthesis, either as a chiral auxiliary or as a component of a chiral ligand.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. For this compound to function as a chiral auxiliary, it would be covalently attached to a substrate, and the stereocenter of the butanol would influence the stereochemical outcome of a subsequent reaction. While there is no specific literature detailing the use of this compound as a chiral auxiliary, chiral alcohols, in general, are a well-established class of auxiliaries.

As a ligand component in asymmetric catalysis , the this compound scaffold could be incorporated into a larger molecule designed to coordinate with a metal center. The chirality of the butanol moiety could create a chiral environment around the metal, enabling enantioselective transformations. The furan ring itself can also act as a coordinating group. The development of new chiral ligands is a very active area of research, and structures incorporating furyl alcohol motifs are of interest due to their synthetic accessibility from renewable resources.

The table below summarizes the key features of chiral auxiliaries and ligands and the potential role of this compound.

| Application in Asymmetric Synthesis | Description | Potential Role of this compound |

| Chiral Auxiliary | A removable chiral group that directs the stereoselectivity of a reaction on a substrate to which it is attached. | The chiral secondary alcohol could direct reactions such as alkylations or aldol (B89426) additions. |

| Chiral Ligand Component | A chiral molecule that coordinates to a metal catalyst to create a chiral environment for an enantioselective reaction. | The furan and alcohol groups could be part of a bidentate ligand, with the stereocenter inducing asymmetry. |

Sustainable Chemistry Perspectives in the Context of 1 2 Furyl 1 Butanol Research

Integration with Biomass-Derived Feedstocks and Renewable Resources

The production of 1-(2-Furyl)-1-butanol is intrinsically linked to renewable resources through its precursor, furfural (B47365). Furfural is a versatile platform chemical that is not derived from petroleum but is instead produced from the acid-catalyzed dehydration of pentose (B10789219) sugars (like xylose) found in abundance in lignocellulosic biomass. frontiersin.orgnih.govmdpi.com This biomass can be sourced from a variety of non-food feedstocks, making it a sustainable and attractive starting material. frontiersin.org

Sources of Lignocellulosic Biomass for Furfural Production:

| Biomass Source Category | Specific Examples | Key Pentosan-Containing Component |

| Agricultural Residues | Corn cobs, corn stover, sugarcane bagasse, wheat straw, rice husks | Hemicellulose |

| Forestry Wastes | Sawdust, wood chips, bark | Hemicellulose |

| Energy Crops | Switchgrass, miscanthus | Hemicellulose |

The conversion of these renewable feedstocks into furfural provides a crucial link to the synthesis of this compound, thereby reducing the reliance on finite fossil resources and contributing to a circular economy. The availability of furfural from these diverse and abundant biomass sources underscores the potential for the sustainable production of its derivatives.

The pathway from biomass to this compound involves two key conceptual steps:

Production of Furfural from Biomass: Lignocellulosic biomass undergoes pretreatment to separate its main components (cellulose, hemicellulose, and lignin). The hemicellulose fraction, rich in pentosans, is then hydrolyzed to yield pentose sugars, primarily xylose. Subsequent acid-catalyzed dehydration of these sugars leads to the formation of furfural. youtube.com

Conversion of Furfural to this compound: Furfural serves as the direct precursor for the synthesis of this compound. This transformation involves the addition of a propyl group to the carbonyl carbon of the furfural molecule.

This two-step approach, starting from renewable biomass, firmly positions the synthesis of this compound within the framework of a bio-based chemical industry.

Development of Green Synthesis Methodologies for its Production and Transformations

Traditional vs. Greener Synthesis Approaches for this compound from Furfural:

A common laboratory-scale method for synthesizing secondary alcohols like this compound from aldehydes is the Grignard reaction. In this case, furfural would be reacted with a propyl magnesium halide (a Grignard reagent). While effective, this method presents several challenges from a green chemistry perspective, including the use of volatile and flammable ether solvents and the generation of stoichiometric magnesium salt waste.

Potential Green Synthesis Strategies:

Enzymatic and Biocatalytic Processes: While specific enzymes for the direct synthesis of this compound from furfural have not been extensively reported, the potential for biocatalysis in this area is significant. Research into alcohol dehydrogenases and other enzymes capable of catalyzing the asymmetric addition of alkyl groups to aldehydes could pave the way for a highly selective and environmentally friendly synthesis. ornl.gov The biocatalytic reduction of furfural to furfuryl alcohol is well-documented, suggesting that enzymatic systems can be engineered to tolerate and transform furanic compounds. mdpi.com

Solvent-Free and Alternative Solvent Reactions: The development of solvent-free reaction conditions or the use of greener solvents (e.g., water, supercritical fluids, or bio-derived solvents) for the synthesis of this compound would significantly improve the environmental profile of the process. Research into solid-state reactions or reactions in alternative media could eliminate the need for hazardous organic solvents.

Atom-Economic Approaches: Catalytic methods that promote high atom economy are a cornerstone of green chemistry. The development of catalytic processes that directly add a propyl group to furfural with high efficiency and selectivity would be a significant advancement. This could involve the use of organometallic catalysts that can be recycled and reused, minimizing waste.

Illustrative Research Findings in Green Furan (B31954) Chemistry:

While direct green synthesis methods for this compound are still an emerging area of research, advancements in the broader field of furan chemistry highlight the potential for sustainable transformations.

| Transformation | Green Chemistry Approach | Catalyst/Method | Feedstock | Product | Reference |

| Reduction of Furfural | Biocatalysis (Immobilized Yeast Cells) | Meyerozyma guilliermondii | Furfural | Furfuryl Alcohol | mdpi.com |

| Reduction of Furfural | Bio-electrocatalysis | Alcohol Dehydrogenase & Rh-complex cathode | Furfural | Furfuryl Alcohol | researchgate.net |

| Hydrogenation of Furfural | Non-noble metal catalysis | Co/SiO2 | Furfural | Furfuryl Alcohol | mdpi.com |

These examples demonstrate the successful application of green chemistry principles to the transformation of furfural, providing a strong foundation for the future development of sustainable synthesis routes for more complex derivatives like this compound. Future research should focus on adapting these green methodologies to achieve the specific carbon-carbon bond formation required for the synthesis of this compound.

Q & A

Q. What are the primary synthetic routes for 1-(2-Furyl)-1-butanol, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via catalytic hydrogenation of furyl ketones (e.g., 1-(2-Furyl)-1-heptanone) or Grignard reactions involving furan derivatives. For example, mixed Mg/Al oxide catalysts (e.g., Mg/Al = 3:1) have been shown to optimize secondary alcohol synthesis from ketones at 250–300°C, achieving yields >80% under controlled pressure (28 Torr) . Key variables include temperature, catalyst molar ratios, and solvent polarity, which affect stereoselectivity and byproduct formation.

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

Methodological Answer:

- NMR : The furan ring protons (δ 6.3–7.4 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad) are diagnostic. The butanol chain shows characteristic splitting patterns for -CH2- groups (δ 1.2–1.6 ppm).

- MS : Molecular ion peaks at m/z 140 (C₈H₁₂O₂) and fragmentation patterns (e.g., loss of H₂O at m/z 122) confirm the structure .

- IR : Stretching vibrations for -OH (~3350 cm⁻¹) and furan C-O-C (1250 cm⁻¹) are critical .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

Methodological Answer: Discrepancies in catalytic data (e.g., Mg/Al ratios in oxide catalysts ) often stem from:

- Surface Acidity : Higher Al content increases Brønsted acidity, favoring ketone adsorption but risking over-reduction.

- Experimental Design : Use response surface methodology (RSM) to model interactions between temperature, pressure, and catalyst loading. For example, a central composite design (CCD) can identify optimal conditions while minimizing trial runs.

- Characterization : Pair kinetic studies with XPS or TEM to correlate activity with catalyst surface properties.

Q. How does the furan ring influence the stability of this compound under oxidative conditions?

Methodological Answer: The electron-rich furan ring increases susceptibility to oxidation. Stability assays under O₂ or UV light reveal:

- Degradation Pathways : Formation of 1-(2-Furyl)-butanoic acid (via hydroxyl radical attack) or ring-opened products.

- Mitigation Strategies : Add antioxidants (e.g., BHT) or use inert atmospheres during storage. Accelerated aging studies (40°C/75% RH) combined with HPLC tracking (λ = 254 nm) quantify degradation kinetics .

Q. What enantioselective methods are viable for synthesizing (R)- and (S)-1-(2-Furyl)-1-butanol?

Methodological Answer:

- Chiral Catalysts : Lewis acid/onium salt systems (e.g., BINOL-derived catalysts) achieve >90% enantiomeric excess (ee) in asymmetric hydrogenation of prochiral ketones like 1-(2-Furyl)-1-butanone .

- Kinetic Resolution : Lipase-catalyzed transesterification (e.g., CAL-B) selectively acylates one enantiomer, leaving the desired (R)-alcohol unreacted. Monitor ee via chiral GC (β-cyclodextrin columns) .

Data Analysis and Experimental Design

Q. How should researchers address batch-to-batch variability in this compound purity?

Methodological Answer:

- QC Protocols : Implement GC-FID with internal standards (e.g., n-dodecane) to quantify impurities (e.g., residual furan ketones).

- DoE Approaches : Use factorial designs to isolate variables (e.g., solvent purity, catalyst aging) contributing to variability .

- Statistical Tools : Multivariate analysis (PCA or PLS) correlates impurity profiles with reaction parameters.

Q. What metabolomic techniques detect this compound derivatives in biological systems?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (C18 cartridges) enriches metabolites from urine or plasma. Avoid freeze-thaw cycles to prevent degradation .

- LC-MS/MS : Use MRM transitions (e.g., m/z 140 → 122 for the parent ion) with HILIC chromatography for polar metabolites.

- Data Processing : Software like TraceFinder 3.0 integrates peaks and filters noise using signal-to-noise thresholds >10 .

Contradictions in Literature

Q. Why do studies report conflicting bioactivity data for this compound analogs?

Methodological Answer:

- Structural Analog Confusion : Misidentification of derivatives (e.g., 1-(2-Furyl)-1,3-butanedione vs. 1-(2-Furyl)-1,4-pentanedione) skews bioactivity results. Validate structures via HRMS and 2D-NMR (HSQC, HMBC) .

- Assay Conditions : Varying pH or cell lines (e.g., HepG2 vs. HEK293) alter metabolic activation. Standardize protocols per OECD guidelines.

Advanced Applications

Q. Can this compound serve as a precursor for bioactive heterocycles?

Methodological Answer: Yes, its hydroxyl and furan groups enable:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.